PTP1B Inhibition: 7.8-Fold Greater Potency than Aglycone and Active Unlike 7-O-Glucoside
Hesperetin 5-O-glucoside inhibits protein tyrosine phosphatase 1B (PTP1B) with an IC50 of 37.14 ± 0.07 µM, demonstrating mixed-type inhibition kinetics [1]. In direct comparison, hesperetin (aglycone) shows weak inhibition (IC50 = 288.01 ± 7.98 µM), hesperidin (7-O-rutinoside) has moderate activity (IC50 = 58.15 ± 4.18 µM), neohesperidin has weak activity (IC50 = 143.63 ± 3.04 µM), and hesperetin 7-O-glucoside is essentially inactive (IC50 > 300 µM) [1]. The Ki value for hesperetin 5-O-glucoside is 81.62 µM, compared to 50.02 µM for hesperidin and 295.14 µM for hesperetin [1].
| Evidence Dimension | PTP1B inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 37.14 ± 0.07 µM (mixed-type inhibition) |
| Comparator Or Baseline | Hesperetin: 288.01 ± 7.98 µM; Hesperidin: 58.15 ± 4.18 µM; Neohesperidin: 143.63 ± 3.04 µM; Hesperetin 7-O-glucoside: >300 µM |
| Quantified Difference | 7.8-fold more potent than hesperetin; 1.6-fold more potent than hesperidin; hesperetin 7-O-glucoside inactive |
| Conditions | In vitro PTP1B enzyme assay using p-nitrophenyl phosphate (pNPP) substrate; values from triplicate experiments |
Why This Matters
This differential inhibition profile establishes hesperetin 5-O-glucoside as the preferred tool compound for PTP1B-targeted studies, whereas hesperetin and hesperidin would require substantially higher concentrations or may yield false-negative results.
- [1] Ali MY, Jannat S, Jung HA, Choi JS. Structural Bases for Hesperetin Derivatives: Inhibition of Protein Tyrosine Phosphatase 1B, Kinetics Mechanism and Molecular Docking Study. Molecules. 2021;26(24):7433. doi:10.3390/molecules26247433 View Source
